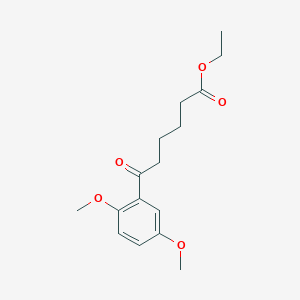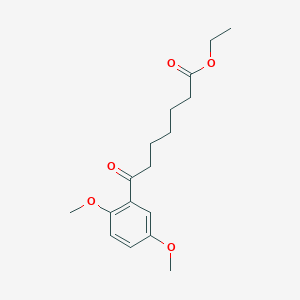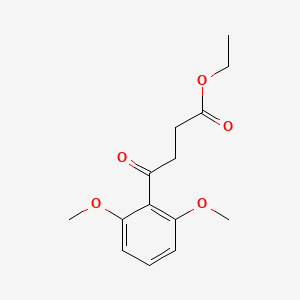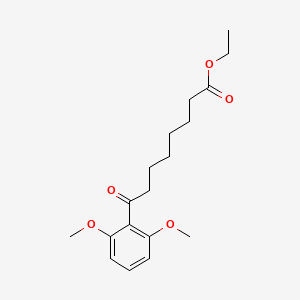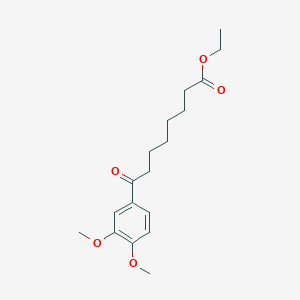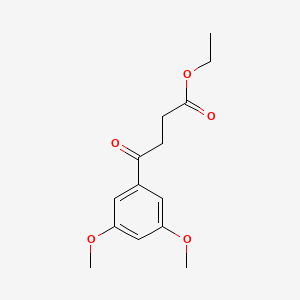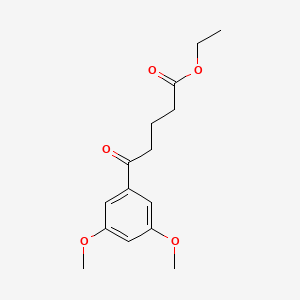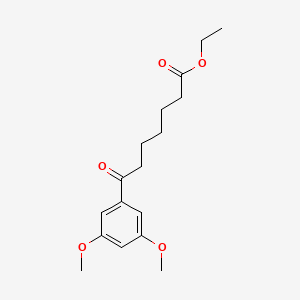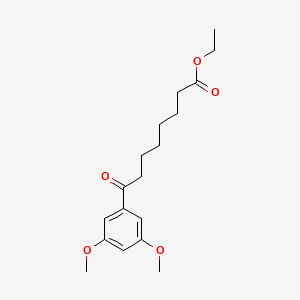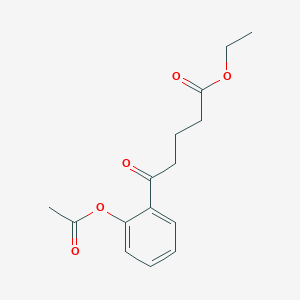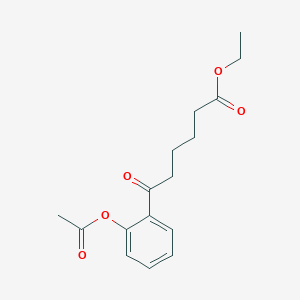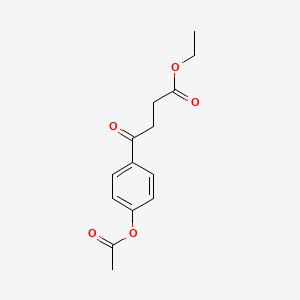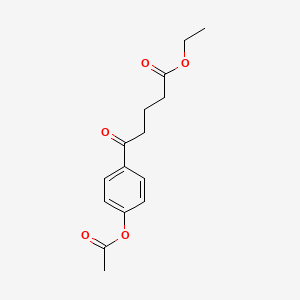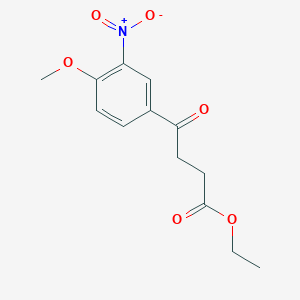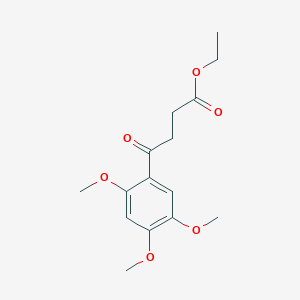
Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate is a chemical compound with the molecular formula C15H20O6 . It has an average mass of 296.316 Da and a monoisotopic mass of 296.125977 Da .
Synthesis Analysis
This compound was synthesized by a one-pot method from the reaction of indane-1,3-dione with 2,4,5-trimethoxy-benzaldehyde, ethyl acetoacetate, and ammonium acetate by a multi-component reaction .Molecular Structure Analysis
The molecule contains a total of 40 bond(s). There are 22 non-H bond(s), 12 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 ketone(s) (aromatic), 3 ether(s) (aromatic), and 1 Pyrazole(s) .Chemical Reactions Analysis
The compound has been involved in catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 435.5±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has an enthalpy of vaporization of 69.2±3.0 kJ/mol and a flash point of 192.3±28.8 °C . The index of refraction is 1.496, and it has a molar refractivity of 76.6±0.3 cm3 . The compound has 6 H bond acceptors, 0 H bond donors, 9 freely rotating bonds, and 0 Rule of 5 violations . Its ACD/LogP is 2.69, and its ACD/LogD (pH 5.5) is 2.24 .Aplicaciones Científicas De Investigación
Antioxidant Properties
Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate (T-2), as a derivative of 4-hydroxycoumarin, has been investigated for its antioxidant properties. A study demonstrated the compound's effectiveness in an in vitro antioxidant assay, highlighting its potential as a scavenger in a hypochlorous system (Stanchev et al., 2009).
Growth-Regulating Activity in Plants
Research on Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate has also explored its growth-regulating activity in plants. A study found that this compound affects soybean plant growth, displaying concentration-dependent effects on biomass accumulation, root and shoot growth, and nitrogenase activity, indicative of its potent bioactive properties (Stanchev et al., 2010).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of similar compounds to Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate have been studied. For instance, Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized via Knoevenagel condensation, demonstrated notable antimicrobial susceptibilities, suggesting potential application areas for similar compounds (Kumar et al., 2016a); (Kumar et al., 2016b).
Biosynthetic Intermediate in Ethylene Production
In microbial studies, compounds structurally related to Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate have been identified as intermediates in the biosynthesis of ethylene, a key compound in various biological processes. This indicates the potential role of such compounds in biochemical pathways (Billington et al., 1979).
Versatile Intermediate for Heterocycle Synthesis
Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate, as an analogue of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, shows promise as an intermediate for synthesizing various heterocycles. This versatility in synthesis pathways can lead to a wide array of trifluoromethyl heterocycles, highlighting the compound's potential in organic chemistry and pharmaceutical applications (Honey et al., 2012).
Propiedades
IUPAC Name |
ethyl 4-oxo-4-(2,4,5-trimethoxyphenyl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-5-21-15(17)7-6-11(16)10-8-13(19-3)14(20-4)9-12(10)18-2/h8-9H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRIVFFCKCPAIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=C(C=C1OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

